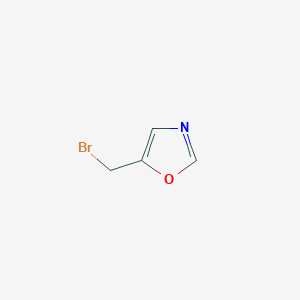

5-(Bromomethyl)oxazole

描述

Overview of Oxazole (B20620) Heterocycles in Organic Synthesis and Medicinal Chemistry

Oxazoles are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom. tandfonline.comirjmets.comontosight.ai This structural motif is a cornerstone in organic synthesis and medicinal chemistry due to its presence in a vast number of biologically active compounds and its utility as a versatile synthetic intermediate. tandfonline.comirjmets.combohrium.com The oxazole ring can engage with biological targets like enzymes and receptors through various non-covalent interactions, making it a privileged scaffold in drug discovery. tandfonline.commdpi.com Consequently, oxazole derivatives have been investigated for a wide spectrum of therapeutic applications, including as antibacterial, antifungal, anticancer, and anti-inflammatory agents. irjmets.combohrium.comijpsonline.com

The development of efficient synthetic methods for oxazole derivatives is a key area of research. irjmets.com Classic methods include the Robinson-Gabriel synthesis and the Fischer oxazole synthesis. irjmets.com More contemporary approaches, such as the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), have become widely adopted for their efficiency and milder reaction conditions. irjmets.comijpsonline.comnih.gov The versatility of the oxazole ring also extends to material science, where its derivatives are explored for applications in luminescent materials and electronics. irjmets.com

Significance of 5-(Bromomethyl)oxazole as a Chemical Building Block

This compound is a key derivative of oxazole, distinguished by the presence of a reactive bromomethyl group at the 5-position of the oxazole ring. smolecule.com This functional group significantly enhances the compound's utility as a chemical building block. The bromine atom is a good leaving group, making the methylene (B1212753) carbon susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide variety of functional groups through nucleophilic substitution reactions. smolecule.comevitachem.com

The ability to easily modify the 5-(bromomethyl) group makes this compound a valuable precursor for the synthesis of more complex molecules. smolecule.comthieme-connect.com It serves as a versatile handle to attach the oxazole core to other molecular fragments, enabling the construction of diverse chemical libraries for drug discovery and the development of functional materials. smolecule.comsmolecule.com For instance, it can be used to synthesize derivatives with potential anti-inflammatory and analgesic properties. smolecule.com

Historical Context and Evolution of Research on Halogenated Oxazoles

The study of halogenated oxazoles has evolved alongside the broader field of heterocyclic chemistry. The introduction of a halogen atom, such as bromine, onto the oxazole ring or its side chains has been a strategic approach to modulate the reactivity and biological activity of these compounds. Early research focused on the fundamental synthesis and reactivity patterns of these halogenated derivatives.

More recently, research has shifted towards the application of halogenated oxazoles in more complex synthetic strategies. For example, bromooxazoles are utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds and construct intricate molecular architectures. researchgate.net The development of regiocontrolled synthesis methods has been crucial for accessing specific isomers of bromooxazoles, further expanding their synthetic utility. researchgate.net Furthermore, the study of halogen bonding in oxazole derivatives has provided insights into their supramolecular chemistry, which is valuable for crystal engineering and the design of new materials. rsc.org The ongoing research into halogenated oxazoles, including this compound, continues to uncover new applications and synthetic methodologies. acs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(bromomethyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c5-1-4-2-6-3-7-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDMJZUHSLWFNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470235 | |

| Record name | 5-(BROMOMETHYL)OXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127232-42-2 | |

| Record name | 5-(BROMOMETHYL)OXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromomethyl Oxazole and Its Derivatives

Classical Approaches to Oxazole (B20620) Synthesis Relevant to 5-(Bromomethyl)oxazole

Several classical methods have been developed for the synthesis of the oxazole nucleus. Among these, the Van Leusen, Bredereck, Robinson-Gabriel, and Fischer syntheses are of significant historical and practical importance. Their applicability to the synthesis of this compound is discussed herein.

Van Leusen Synthesis and its Application to 5-Substituted Oxazoles

The Van Leusen reaction is a powerful and widely employed method for the construction of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). smolecule.comnih.govmdpi.comijpsonline.com This reaction is particularly well-suited for the synthesis of 5-substituted oxazoles, making it highly relevant for the preparation of this compound. smolecule.comnih.govmdpi.com

Discovered by van Leusen and coworkers in 1972, this synthetic strategy involves a one-pot reaction under mild, basic conditions. nih.govijpsonline.com The general transformation involves the reaction of an aldehyde with TosMIC in the presence of a base, such as potassium carbonate, in a protic solvent like methanol. nih.govrsc.org This method is noted for its efficiency and broad substrate scope, accommodating a variety of aldehydes to yield the corresponding 5-substituted oxazoles. nih.govmdpi.com The use of TosMIC is central to this synthesis, as it provides the C2-N3-C4 atoms of the oxazole ring. nih.gov

The mechanism of the Van Leusen oxazole synthesis is a well-established two-step [3+2] cycloaddition process. nih.govmdpi.com The reaction is initiated by the deprotonation of the active methylene (B1212753) group of TosMIC by a base. nih.gov The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent steps involve an intramolecular cyclization where the newly formed alkoxide attacks the isocyanide carbon, forming an oxazoline (B21484) intermediate. nih.govorganic-chemistry.org Finally, the elimination of p-toluenesulfinic acid (TosH), a good leaving group, from the oxazoline intermediate, driven by the presence of a proton at the β-position to the sulfinyl group, leads to the formation of the aromatic oxazole ring. nih.govorganic-chemistry.org

For the specific synthesis of this compound, the requisite aldehyde would be bromoacetaldehyde (B98955). The reaction would proceed as follows:

Deprotonation of TosMIC: A base removes a proton from the α-carbon of TosMIC.

Nucleophilic Attack: The TosMIC anion attacks the carbonyl carbon of bromoacetaldehyde.

Cyclization: The resulting alkoxide undergoes an intramolecular attack on the isocyanide carbon to form a 5-(bromomethyl)oxazoline intermediate.

Elimination: Base-promoted elimination of TosH from the oxazoline yields the final product, this compound.

The Van Leusen reaction is generally efficient and can be performed under mild conditions, making it a favorable method for producing halogenated oxazoles. rsc.org

Bredereck Reaction for Oxazole Derivatives

The Bredereck reaction provides a route to oxazole derivatives through the reaction of α-haloketones with amides or formamide. smolecule.comijpsonline.comijpsonline.com This method is particularly effective for the synthesis of 2,4-disubstituted oxazoles. smolecule.comijpsonline.comijpsonline.com While adaptable, its direct application to synthesize this compound, which is monosubstituted at the 5-position, is not the primary use of this reaction. The typical reactants would not directly lead to the desired substitution pattern of this compound without significant modification of the starting materials.

Fischer Oxazole Synthesis for 2,5-Disubstituted Oxazoles

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is another classical method that typically yields 2,5-disubstituted oxazoles. ijpsonline.comijpsonline.comwikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comijpsonline.comwikipedia.org Similar to the Robinson-Gabriel synthesis, the Fischer synthesis is primarily suited for the preparation of oxazoles with substituents at both the 2 and 5 positions, often aromatic groups. wikipedia.org Therefore, it is not the most direct or common method for synthesizing a monosubstituted oxazole like this compound.

Synthetic Methodologies Summary

| Reaction Name | Typical Reactants | Primary Oxazole Products | Applicability to this compound |

| Van Leusen Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | 5-Substituted oxazoles | High . Reaction of bromoacetaldehyde with TosMIC. |

| Bredereck Reaction | α-Haloketones, Amides/Formamide | 2,4-Disubstituted oxazoles | Low . Not ideal for 5-monosubstitution. |

| Robinson-Gabriel Synthesis | α-Acylamino ketones | 2,5-Diaryloxazoles | Low . Primarily for di-substituted derivatives. |

| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | 2,5-Disubstituted oxazoles | Low . Primarily for di-substituted derivatives. |

Advanced and Modern Synthetic Strategies

The synthesis of this compound and its derivatives benefits from a range of advanced and contemporary synthetic methodologies. These strategies offer improvements in efficiency, selectivity, and functional group tolerance compared to more classical approaches. Key modern methods include direct halogenation, gold-catalyzed cyclizations, metal-free reactions, and palladium-catalyzed cross-couplings, which collectively provide a versatile toolkit for accessing these valuable heterocyclic compounds.

Direct Halogenation Techniques for Oxazole Derivatives

Direct halogenation serves as a straightforward method for introducing a bromine atom onto a pre-existing oxazole scaffold. For the synthesis of this compound, this typically involves the radical bromination of a 5-methyloxazole (B9148) precursor. N-Bromosuccinimide (NBS) is a commonly employed reagent for this type of transformation, which is analogous to benzylic bromination due to the nature of the methyl group attached to the aromatic oxazole ring. wikipedia.orgmasterorganicchemistry.com

The reaction, often referred to as the Wohl-Ziegler reaction, is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV irradiation. wikipedia.org The process proceeds via a radical chain mechanism where NBS provides a low, steady concentration of elemental bromine (Br₂), which minimizes competitive electrophilic addition to the oxazole's double bonds. masterorganicchemistry.com The selectivity for the methyl group is driven by the stability of the resulting allylic-type radical intermediate at the 5-position.

The general conditions involve refluxing the 5-methyloxazole substrate with NBS and a catalytic amount of a radical initiator in a non-polar solvent like carbon tetrachloride (CCl₄). wikipedia.orgresearchgate.net The reaction of enolates, enol ethers, or enol acetates with NBS is also a preferred method for α-bromination of carbonyl derivatives. wikipedia.org

Some research has also explored the direct bromination of the oxazole ring itself at various positions. For instance, regioselective C-4 bromination of 5-substituted oxazoles can be achieved through a lithiation-bromination sequence. orgsyn.org This involves deprotonation at the C-2 position with a strong base, followed by quenching with an electrophilic bromine source like NBS, which can sometimes lead to rearrangement and bromination at the C-4 position. orgsyn.org Direct bromination of substituted oxazoles using Br₂ can also yield bromo-substituted derivatives, which can then be further functionalized. researchgate.netmdpi.com

Gold-Catalyzed Cyclization Approaches

Gold catalysis has emerged as a powerful tool in modern organic synthesis, particularly for the activation of alkynes. acs.org This methodology provides a mild and efficient pathway to oxazole rings from readily available starting materials like propargylic amides. acs.orgnih.gov

A notable strategy for synthesizing 2,5-disubstituted oxazoles involves the gold-catalyzed cyclization of propargylic amides, which can be readily prepared from amino acids. thieme-connect.com This method is highly efficient for the construction of the oxazole core. To obtain 5-(bromomethyl)oxazoles, a sequential one-pot reaction has been developed. thieme-connect.com

The process begins with the gold(III)-catalyzed cyclization of an amino acid-derived N-propargyl amide. thieme-connect.com The gold catalyst, typically AuCl₃, activates the alkyne for a 5-exo-dig intramolecular attack by the amide oxygen. thieme-connect.comresearchgate.net This cyclization forms a key vinyl-gold intermediate. acs.org This intermediate is then intercepted in the same pot by an electrophilic bromine source, such as elemental bromine (Br₂), to afford the desired this compound derivative in good yields. thieme-connect.com The reaction is often performed in a solvent like chloroform, and a base such as 2,6-lutidine is added during the bromination step to neutralize the HBr generated. thieme-connect.com

This approach is advantageous as it builds upon the established gold-catalyzed oxazole synthesis and extends it to create a reactive "handle"—the bromomethyl group—for further synthetic transformations. thieme-connect.com

Table 1: Gold-Catalyzed Synthesis of 5-(Bromomethyl)oxazoles from Propargylic Amides

| Starting Material (Propargylic Amide) | Catalyst | Bromine Source | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| N-((R)-1-phenylethyl)propiolamide | AuCl₃ (5 mol%) | Br₂ (1.0 equiv) | 2,6-lutidine (1.1 equiv) | (R)-2-benzyl-5-(bromomethyl)oxazole | Good | thieme-connect.com |

| N-((R)-1-cyclohexylethyl)propiolamide | AuCl₃ (5 mol%) | Br₂ (1.0 equiv) | 2,6-lutidine (1.1 equiv) | (R)-2-(cyclohexylmethyl)-5-(bromomethyl)oxazole | Good | thieme-connect.com |

The mechanism of the gold(III)-catalyzed synthesis of 5-(bromomethyl)oxazoles involves several key steps. Over the last decade, significant advances have been made in understanding the organometallic chemistry of gold(III), including its role in catalytic cycles. uea.ac.uk

Alkyne Activation: The process is initiated by the coordination of the gold(III) catalyst (e.g., AuCl₃) to the alkyne moiety of the N-propargyl amide. This coordination renders the alkyne highly electrophilic and susceptible to nucleophilic attack. researchgate.netuea.ac.uk

Intramolecular Cyclization: The amide oxygen atom acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-exo-dig cyclization fashion. researchgate.net This step leads to the formation of a vinyl-gold intermediate. acs.org Mechanistic studies suggest this occurs via an anti-oxyauration step. researchgate.net

Bromination/Deauration: The crucial step for forming the final product is the electrophilic cleavage of the carbon-gold bond of the vinyl-gold intermediate. When bromine (Br₂) is introduced, it attacks the intermediate, leading to the formation of the C-Br bond at the 5-position of the nascent oxazole ring and the release of the gold catalyst. thieme-connect.comnih.gov This interception of the organogold species prevents the typical protodeauration pathway that would otherwise lead to a 5-methyloxazole.

Metal-Free Decarboxylative Cyclization Methods

In the quest for more sustainable and economical synthetic routes, metal-free reactions have gained significant attention. researchgate.net For oxazole synthesis, metal-free decarboxylative cyclization offers a powerful strategy that avoids the cost and potential toxicity associated with transition metals. dntb.gov.ua

One such method involves the reaction of primary α-amino acids with 2-bromoacetophenones. researchgate.net This approach leverages readily available starting materials to construct polysubstituted oxazoles. Although this specific reaction does not directly yield this compound, it represents a key metal-free strategy for forming the oxazole ring. The general mechanism is believed to involve the formation of an intermediate from the amino acid and the bromoacetophenone, followed by an intramolecular cyclization and concomitant decarboxylation to generate the aromatic oxazole ring. researchgate.networdpress.com

Another relevant metal-free approach is the iodine-promoted domino oxidative cyclization, which can be used for the one-pot synthesis of oxazoles. dntb.gov.uawordpress.com These methods highlight a trend towards developing milder and more general procedures for accessing the oxazole core structure. researchgate.networdpress.com

Table 2: Example of Metal-Free Decarboxylative Cyclization for Oxazole Synthesis

| Amino Acid | Ketone | Promoter/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| α-Amino Acids (various) | 2-Bromoacetophenones (various) | I₂, TBHP, DMA, 60°C | 2,5-Disubstituted Oxazoles | Moderate | researchgate.networdpress.com |

Palladium-Catalyzed Cross-Coupling Reactions for Functionalized Oxazoles

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org These reactions are instrumental in the synthesis and functionalization of oxazole derivatives. ijpsonline.comijpsonline.com

The synthesis of functionalized oxazoles can be achieved via Suzuki-Miyaura coupling, where a bromo-oxazole is reacted with a boronic acid in the presence of a palladium catalyst. orgsyn.orgijpsonline.combeilstein-journals.org For example, 4-bromooxazoles, which can be prepared via regioselective bromination, are effective substrates for coupling with various aryl boronic acids. orgsyn.org This allows for the introduction of diverse substituents at the C4 position of the oxazole ring.

Similarly, Sonogashira coupling reactions between bromo-oxazoles and terminal alkynes provide access to alkynyl-substituted oxazoles. beilstein-journals.org The bromomethyl group in this compound is itself a highly reactive functional group, capable of participating in various subsequent reactions, including nucleophilic substitution and potentially some cross-coupling reactions. angenechemical.com The utility of bromooxazoles as building blocks is well-established, and they serve as versatile precursors for creating more complex, functionalized oxazole structures through palladium-catalyzed methods. sci-hub.seacs.org

Table 3: Palladium-Catalyzed Cross-Coupling of Bromooxazoles

| Bromooxazole Substrate | Coupling Partner | Catalyst System | Reaction Type | Product Type | Reference |

|---|---|---|---|---|---|

| 4-Bromo-5-(thiophen-2-yl)oxazole | Aryl Boronic Acids | Pd(dppf)Cl₂ | Suzuki-Miyaura | 4-Aryl-5-(thiophen-2-yl)oxazoles | orgsyn.org |

| 4-(4-Bromophenyl)-2,5-dimethyloxazole | Substituted Phenylboronic Acid | Pd(PPh₃)₂Cl₂ | Suzuki-Miyaura | 4-(Substituted biphenyl)-2,5-dimethyloxazoles | ijpsonline.com |

| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Sonogashira | 4-Alkynyl-6H-1,2-oxazines | beilstein-journals.org |

Continuous Flow Synthesis of Bromomethyl Oxazoles

Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering enhanced safety, efficiency, and scalability compared to traditional batch methods. chim.it The synthesis of bromomethyl oxazoles, particularly 2-(bromomethyl)oxazoles, has been effectively demonstrated using this technology. beilstein-journals.orgbeilstein-journals.orgijpsonline.com

A robust three-step continuous flow protocol has been developed for the synthesis of 2-(bromomethyl)oxazoles starting from vinyl azides. beilstein-journals.orgnih.gov The general synthetic pathway involves the thermal decomposition (thermolysis) of a vinyl azide (B81097) to generate a highly reactive 2H-azirine intermediate. beilstein-journals.orgresearchgate.net This transformation is achieved by pumping a solution of the vinyl azide through a heated reactor coil. ijpsonline.com

The generated azirine is not isolated but is directly reacted in-line with bromoacetyl bromide. beilstein-journals.orgbeilstein-journals.org This step forms the oxazole ring, yielding the 2-(bromomethyl)oxazole derivative. beilstein-journals.orgresearchgate.net This integrated process avoids the isolation of the often unstable azirine and bromomethyl oxazole intermediates, which is a significant advantage over batch processing. beilstein-journals.orgbeilstein-journals.org The entire sequence, from vinyl azide to the bromomethyl oxazole, can be part of a larger, fully integrated flow system. beilstein-journals.org For instance, the unstable 2-(bromomethyl)oxazole can be immediately reacted with a nucleophile, such as sodium azide, in a subsequent reactor coil to produce more stable derivatives like 2-(azidomethyl)oxazoles. beilstein-journals.orgbeilstein-journals.orgnih.gov

The efficiency of the continuous flow synthesis of bromomethyl oxazoles is a result of careful process optimization. beilstein-journals.org Key parameters such as temperature, residence time, and reagent stoichiometry are fine-tuned for each step. nih.govnih.gov The thermolysis of the vinyl azide, for example, is optimized to ensure complete conversion into the azirine intermediate while minimizing degradation. beilstein-journals.orgnih.gov

The table below summarizes the results for an integrated three-step continuous flow synthesis where vinyl azides are converted to 2-(bromomethyl)oxazoles and subsequently to 2-(azidomethyl)oxazoles without isolation of intermediates. beilstein-journals.org

| Starting Vinyl Azide | Intermediate Bromomethyl Oxazole | Final Azidomethyl Oxazole Product | Overall Yield (%) | Total Residence Time (min) |

|---|---|---|---|---|

| 1-Azido-2-phenylethene | 2-(Bromomethyl)-5-phenyloxazole | 2-(Azidomethyl)-5-phenyloxazole | 60 | ~7-9 |

| 1-Azido-2-(4-chlorophenyl)ethene | 2-(Bromomethyl)-5-(4-chlorophenyl)oxazole | 2-(Azidomethyl)-5-(4-chlorophenyl)oxazole | 50 | ~7-9 |

Halogen-Induced Controllable Cyclizations

Halogen-induced cyclization represents a significant strategy in modern organic synthesis for the creation of diverse heterocyclic structures. mdpi.compreprints.orgnih.gov This method relies on the high electrophilicity of halogens to activate unsaturated bonds within a molecule, such as carbon-carbon double or triple bonds. mdpi.compreprints.org This activation leads to the formation of a transient halonium intermediate, which is then susceptible to intramolecular attack by a nucleophile present in the same molecule (e.g., an oxygen or nitrogen atom). mdpi.comnih.gov

This intramolecular cyclization results in the formation of a new heterocyclic ring containing a halogen atom, which can be a valuable functional handle for subsequent chemical modifications. mdpi.comresearchgate.net A key advantage of this methodology is the ability to control the reaction's outcome, including the size of the ring formed (regioselectivity, e.g., endo vs. exo cyclization) and the stereochemistry of the product. mdpi.compreprints.org This control can often be achieved by carefully selecting the halogenating reagent or by modifying the structure of the starting substrate. mdpi.com

While specific examples detailing the synthesis of this compound via this method are not prevalent, the principles can be applied. A suitably designed acyclic precursor, such as an N-alkenyl or N-alkynyl amide or carbamate (B1207046), could theoretically undergo a bromo-cyclization reaction. An electrophilic bromine source would activate the unsaturated bond, followed by intramolecular attack by the amide or carbamate oxygen to form the oxazole ring, incorporating the bromomethyl group in the process. For instance, regioselective bromo-O-cyclization reactions of unsaturated N-tosylcarbamates have been developed, demonstrating the feasibility of forming five-membered oxygen-containing heterocycles. researchgate.net

Synthesis from Carboxylic Acids via Triflylpyridinium Reagents

A highly efficient and versatile method has been developed for the synthesis of 4,5-disubstituted oxazoles directly from readily available carboxylic acids. nih.govresearchgate.net This approach utilizes a stable triflylpyridinium reagent, such as DMAP-Tf (a complex of 4-dimethylaminopyridine (B28879) and triflic anhydride), to activate the carboxylic acid in situ. nih.gov

The reaction proceeds through the formation of an acylpyridinium salt intermediate. This activated species is then trapped by an activated methylisocyanide, such as methyl isocyanoacetate or tosylmethyl isocyanide (TosMIC), in a [3+2] cycloaddition reaction to construct the oxazole ring. nih.gov This method is notable for its broad substrate scope, accommodating a wide range of aromatic and aliphatic carboxylic acids, and its tolerance for various functional groups. nih.govresearchgate.net The reaction conditions are generally mild, and the use of DMAP as a base can lead to high yields and allows for its recovery and reuse, adding to the practicality of the protocol. nih.gov

To synthesize a this compound derivative using this method, one would need to start with a carboxylic acid that already contains the bromomethyl moiety or a suitable precursor group. The versatility of this transformation makes it a powerful tool for accessing complex oxazole structures from simple starting materials. nih.gov

The table below illustrates the scope of this reaction for synthesizing various 4,5-disubstituted oxazoles. nih.gov

| Carboxylic Acid | Isocyanide Reagent | Product | Yield (%) |

|---|---|---|---|

| Benzoic acid | Methyl isocyanoacetate | Methyl 5-phenyloxazole-4-carboxylate | 96 |

| 4-Methoxybenzoic acid | Methyl isocyanoacetate | Methyl 5-(4-methoxyphenyl)oxazole-4-carboxylate | 95 |

| Cyclohexanecarboxylic acid | Methyl isocyanoacetate | Methyl 5-cyclohexyloxazole-4-carboxylate | 85 |

| Lipoic acid | Methyl isocyanoacetate | Methyl 5-(1,2-dithiolan-3-yl)oxazole-4-carboxylate | 72 |

| Benzoic acid | Tosylmethyl isocyanide (TosMIC) | 4-Tosyl-5-phenyloxazole | 92 |

Multi-component Reactions for Isoxazole (B147169) Analogues

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates the majority of the atoms from the starting materials. mdpi.comresearchgate.net This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules. mdpi.com

A metal-free MCR has been successfully employed for the synthesis of 3-phenyl-5-(bromomethyl)isoxazoles, which are structural analogues of this compound. researchgate.net This reaction efficiently combines an aldoxime, N-chlorosuccinimide (NCS), and propargyl bromide in a DMF/water solvent mixture. researchgate.net The key step is a 1,3-dipolar cycloaddition. The aldoxime is first converted in situ to an α-chloro aldoxime by NCS. This intermediate then undergoes a cycloaddition reaction with propargyl bromide to regioselectively form the 3,5-disubstituted isoxazole ring, yielding the desired 5-(bromomethyl)isoxazole (B1312588) product in good to excellent yields. researchgate.net

This protocol demonstrates a wide tolerance for various substituents on the starting aromatic aldoxime, allowing for the synthesis of a diverse range of analogues. researchgate.net

The table below presents the yields for the synthesis of various 3-phenyl-5-(bromomethyl)isoxazole analogues using this multi-component reaction. researchgate.net

| Substituent on Benzaldehyde Oxime (R) | Product | Yield (%) |

|---|---|---|

| H | 5-(Bromomethyl)-3-phenylisoxazole | 89 |

| 4-CH₃ | 5-(Bromomethyl)-3-(p-tolyl)isoxazole | 92 |

| 4-OCH₃ | 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole | 94 |

| 4-F | 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole | 85 |

| 4-Cl | 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole | 88 |

| 4-Br | 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole | 86 |

| 4-NO₂ | 5-(Bromomethyl)-3-(4-nitrophenyl)isoxazole | 75 |

Reactivity and Chemical Transformations of 5 Bromomethyl Oxazole

Nucleophilic Substitution Reactions of the Bromomethyl Group

The electron-withdrawing nature of the oxazole (B20620) ring enhances the reactivity of the bromomethyl group towards nucleophiles. This facilitates the displacement of the bromide ion, a good leaving group, by a variety of nucleophilic agents.

Primary and secondary amines can act as nucleophiles, attacking the electrophilic carbon of the bromomethyl group to form N-substituted oxazoles. smolecule.com This reaction provides a straightforward route to a diverse range of 5-(aminomethyl)oxazoles, which are of interest in medicinal chemistry.

Table 1: Examples of Nucleophilic Substitution with Amines

| Amine | Product |

| Primary Amine (R-NH₂) | 5-((R-amino)methyl)oxazole |

| Secondary Amine (R₂-NH) | 5-((R₂-amino)methyl)oxazole |

This table is generated based on the general reaction mechanism and does not represent specific experimental data.

Alkoxides (RO⁻) are potent nucleophiles that react with 5-(bromomethyl)oxazole to yield 5-(alkoxymethyl)oxazoles. smolecule.com This reaction is a common strategy for introducing an ether linkage at the 5-position of the oxazole ring. The corresponding 2-(alkoxymethyl)- or 2-(phenoxymethyl)-oxazoles have garnered interest as potential anti-inflammatory and analgesic agents. nih.gov

The reaction of this compound with sodium azide (B81097) (NaN₃) leads to the formation of 5-(azidomethyl)oxazole. beilstein-journals.orgresearchgate.net This nucleophilic substitution reaction is a key step in the synthesis of various heterocyclic compounds. Azide derivatives are valuable intermediates that can be further transformed into amines via reduction or participate in cycloaddition reactions. A continuous-flow process has been developed for the synthesis of 2-(azidomethyl)oxazoles, where the corresponding 2-(bromomethyl)oxazoles are treated with NaN₃ in an aqueous medium. beilstein-journals.orgresearchgate.netbeilstein-journals.org

When the carbon atom of the bromomethyl group is a stereocenter, nucleophilic substitution reactions typically proceed with an inversion of configuration at that center. This is characteristic of an Sₙ2 reaction mechanism, where the nucleophile attacks from the side opposite to the leaving group. ksu.edu.salibretexts.org In the case of this compound, if the methylene (B1212753) carbon were chiral, the incoming nucleophile would attack from the back, leading to an inversion of the stereochemistry in the resulting product. However, since the bromomethyl group in this compound is not typically chiral, stereochemical considerations are often not a primary concern in its reactions.

Alkylation Reactions Involving the Bromomethyl Moiety

The bromomethyl group of this compound can also be utilized in alkylation reactions, where it acts as an electrophile.

C-alkylation reactions using this compound are crucial for the construction of more complex molecular architectures. smolecule.com For instance, the reaction with a stabilized carbanion, such as that derived from a malonate ester, results in the formation of a new carbon-carbon bond. nih.gov This strategy has been successfully employed in the synthesis of the non-steroidal anti-inflammatory drug, Oxaprozin. nih.gov

Cyclization Reactions

The bifunctional nature of this compound, possessing both a reactive bromomethyl group and a heterocyclic ring, allows it to participate in various cyclization reactions to construct more complex fused heterocyclic systems. These reactions are valuable for creating novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

For instance, derivatives of this compound can undergo intramolecular cyclization. One documented example involves the reaction of (2-methylbenzo[d]oxazol-5-yl)methanol (B1590862) with thiourea (B124793) under acidic conditions, which leads to the formation of 2-methylbenzo[d]oxazolo[5,4-e]thiazine derivatives. Although this example starts from the corresponding hydroxymethyl compound, it highlights the potential of the bromomethyl analogue to undergo similar cyclizations after conversion to a suitable precursor.

Additionally, the oxazole ring itself can participate in cycloaddition reactions, further expanding its synthetic utility. smolecule.com While specific examples detailing the direct involvement of the this compound in cycloaddition reactions are not prevalent in the reviewed literature, the general reactivity of oxazoles in such transformations is well-established. researchgate.net For example, hypervalent iodine-mediated oxidative cyclization of N-styrylbenzamides is a known method for synthesizing 2,5-disubstituted oxazoles. thieme-connect.de

Organometallic Reactions

Organometallic reactions provide powerful tools for carbon-carbon and carbon-heteroatom bond formation, and this compound can be a valuable substrate in this context.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. While the bromomethyl group of this compound is not the typical reactive site for this reaction, the bromo-substituted oxazole core is. The synthesis of various bromooxazoles, including 5-bromooxazole, has been optimized, and their utility in Suzuki-Miyaura cross-coupling has been demonstrated. researchgate.net

These reactions are typically catalyzed by palladium complexes and are compatible with a wide range of functional groups. rsc.orgnih.gov For example, 5-bromooxazoles can be coupled with various aryl and heteroaryl boronic acids or their esters to generate more complex substituted oxazoles. researchgate.netresearchgate.net This methodology has been applied to the synthesis of diverse libraries of oxazole derivatives. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| 5-Bromooxazole | Arylboronic acid | Pd catalyst, base | 5-Aryloxazole | Varies | researchgate.net |

| 4-Iodo-oxazole | 2-Pyridinone | CuI, 4,7-dimethoxy-1,10-phenanthroline | N-coupled product | Good | researchgate.net |

| 5-(Bromomethyl)-1,2-oxazole | Aryl boronic acids | Suzuki-Miyaura coupling | 5-Arylmethyl-1,2-oxazole | Moderate | smolecule.com |

Lithiation of oxazoles followed by quenching with an electrophile is a powerful strategy for their functionalization. umich.edu The regioselectivity of lithiation is often directed by substituents on the oxazole ring. For 4-methyloxazole, lithiation with strong bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) occurs selectively at the C-5 position. Quenching this lithiated intermediate with an electrophilic bromine source, such as dibromomethane, provides a direct route to 5-(bromomethyl)-4-methyloxazole (B13970627) with good efficiency. smolecule.com

This regiocontrolled lithiation has been shown to be a general method for the synthesis of 2-, 4-, and 5-bromooxazoles on a multigram scale. researchgate.net The resulting lithiated species can react with a variety of electrophiles, not just bromine sources, allowing for the introduction of diverse functional groups. researchgate.netacs.org

| Oxazole Substrate | Base/Conditions | Electrophile | Product | Yield | Reference |

| 4-Methyloxazole | LDA or LTMP, -78°C in THF | Dibromomethane | 5-(Bromomethyl)-4-methyloxazole | 75% | smolecule.com |

| Oxazole | n-BuLi | Electrophilic bromine source | Bromooxazole | High | researchgate.net |

Radical Reactions

The bromomethyl group of this compound can participate in radical reactions. A common method to introduce the bromomethyl group itself is through the radical bromination of a methyl-substituted oxazole using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). This reaction proceeds via a radical mechanism where a hydrogen atom is abstracted from the methyl group, followed by reaction with NBS.

While the primary focus of the provided information is on the synthesis of this compound via radical reactions, the reverse is also implied. The bromomethyl group can act as a precursor for radical generation, which can then participate in further synthetic transformations. For instance, photocatalytic methods have been developed for benzylic C-H oxidation and cyclization of enaminones to form oxazoles, involving radical intermediates. acs.org

Functional Group Interconversions and Derivatization

The bromomethyl group in this compound is a versatile handle for a wide range of functional group interconversions (FGIs), allowing for the synthesis of a diverse array of oxazole derivatives. ic.ac.ukvanderbilt.educienotes.com

The bromine atom in the bromomethyl group can be displaced by other halogens. A notable transformation is the conversion to the corresponding fluoromethyl derivative. This can be achieved through nucleophilic substitution using a fluoride (B91410) source. For the closely related isoxazole (B147169) system, the synthesis of 5-fluoromethyl derivatives was found to be more efficient via nucleophilic substitution on the corresponding 5-bromomethyl derivatives, which were prepared by a [3+2] cycloaddition. nih.govresearchgate.net This suggests that a similar strategy could be applicable to this compound.

Electrochemical methods have also been explored for the synthesis of 5-fluoromethyl-2-oxazole derivatives through an electrochemical fluoro-cyclization process. researchgate.net

Applications of 5 Bromomethyl Oxazole in Advanced Chemical Synthesis

Precursor in Heterocyclic Synthesis

The reactivity of the bromomethyl group in 5-(bromomethyl)oxazole allows for its participation in numerous cyclization and functionalization reactions, making it a cornerstone in the synthesis of diverse heterocyclic systems.

Synthesis of Polyfunctionalized Quinoline (B57606) Derivatives

Quinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds with wide-ranging applications in medicinal and industrial chemistry. mdpi.com The synthesis of polyfunctionalized quinolines can be achieved through various methods, including the Friedländer synthesis, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. iipseries.org While direct use of this compound in well-established named reactions for quinoline synthesis like Skraup or Doebner-von Miller is not extensively documented, its derivatives can serve as crucial precursors. iipseries.org For instance, the oxazole (B20620) moiety can be a precursor to functional groups required for quinoline ring formation.

A general strategy involves the synthesis of 5-(2-chloroquinolin-3-yl)oxazole through a van Leusen reaction between 2-chloroquinoline-3-carbaldehydes and tosylmethyl isocyanide (TosMIC). nih.govmdpi.com This highlights the role of oxazole derivatives in constructing complex heterocyclic systems like quinolines. The oxazole ring can be further modified or incorporated into a larger quinoline framework, demonstrating the versatility of oxazole-based building blocks in generating molecular diversity. mdpi.comresearchgate.net

Construction of Fused Heterobenzoxazoles

The synthesis of fused heterobenzoxazoles can be achieved through photochemical approaches using 5-(phenyl/heteroarylethenyl)oxazoles as starting materials. researchgate.net These precursors are typically prepared via the Van Leusen reaction between α,β-unsaturated aldehydes and TosMIC. nih.govmdpi.comresearchgate.net Subsequent irradiation of these 5-substituted oxazoles under aerobic conditions in the presence of iodine leads to the formation of naphthoxazoles and other fused heterobenzoxazoles. researchgate.net This photochemical cyclization provides an efficient route to complex, fused heterocyclic systems that are of interest in materials science and medicinal chemistry.

Formation of Macrocyclic Structures

Macrocycles, cyclic compounds with twelve or more atoms, are of significant interest due to their prevalence in natural products and their potential as therapeutic agents. rsc.org The synthesis of macrocycles often involves the cyclization of linear precursors. This compound and its derivatives can be incorporated into these linear chains to serve as a key structural element or a reactive handle for cyclization.

For example, pyridyl polyoxazoles, a class of macrocyclic lactams, have been synthesized with side chains attached to the oxazole rings. nih.gov The synthesis of these complex macrocycles often involves the preparation of suitable oxazole building blocks. nih.govnih.gov While not a direct cyclization of this compound itself, the principles of incorporating oxazole moieties into larger macrocyclic frameworks are well-established. nih.govmdpi.com The reactive bromomethyl group could be functionalized to introduce a linking arm for subsequent macrocyclization reactions.

Role in the Synthesis of Biologically Active Molecules

The oxazole scaffold is a common feature in many biologically active compounds, and this compound serves as a key starting material for the synthesis of various drug candidates and existing pharmaceuticals. researchgate.net

Design and Synthesis of Drug Candidates

The versatility of this compound makes it a valuable tool in drug discovery. The reactive bromomethyl group allows for facile introduction of various substituents through nucleophilic substitution, enabling the creation of diverse chemical libraries for screening against biological targets. smolecule.com Derivatives of this compound have been investigated for a range of potential therapeutic applications. For instance, compounds derived from this scaffold have shown promise as antimicrobial and anticancer agents.

The oxazole ring itself is a key pharmacophore in many drug molecules, capable of engaging in various non-covalent interactions with biological receptors. researchgate.net By modifying the substituents on the oxazole core using this compound as a starting point, medicinal chemists can fine-tune the pharmacological properties of a molecule to enhance its efficacy and selectivity. The synthesis of novel oxazole-based macrocycles with anti-coronaviral activity further highlights the importance of oxazole building blocks in developing new therapeutic agents. nih.gov

Synthesis of Non-Steroidal Anti-Inflammatory Drugs (e.g., Oxaprozin)

This compound and its isomers are key intermediates in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs). NSAIDs primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins (B1171923) that mediate inflammation, pain, and fever. viamedica.plneu.edu.tr

A prominent example is the synthesis of Oxaprozin, a diaryloxazole-containing NSAID. researchgate.net A concise synthesis of Oxaprozin utilizes the C-alkylation of a stabilized malonate carbanion with a 2-(bromomethyl)oxazole analogue. nih.govnih.gov While the specific isomer used is 2-(bromomethyl)-4,5-diphenyloxazole, this demonstrates the utility of the bromomethyl-oxazole moiety in constructing the core structure of this class of anti-inflammatory drugs. nih.govnih.govbiocrick.com The reactivity of the bromomethyl group is crucial for forming the propionic acid side chain characteristic of Oxaprozin. smolecule.com

The development of new NSAID derivatives often involves modifying existing drug structures to improve their safety and efficacy profiles. The oxazole scaffold, in combination with the reactive handle provided by the bromomethyl group, offers a platform for creating novel anti-inflammatory agents. nih.govjddtonline.info

Precursor to Peptidomimetics

The development of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a significant area of medicinal chemistry, aimed at overcoming the limitations of peptide-based drugs, such as poor metabolic stability. The oxazole ring is an effective scaffold for this purpose, as it can act as a bioisostere for peptide bonds, enhancing stability and influencing molecular conformation. nih.gov

Research has demonstrated that this compound is a key intermediate in the synthesis of peptide mimics. In one notable approach, amino acid-derived propargylic amides undergo a gold(III)-catalyzed cyclization to directly form 5-bromomethyl oxazoles. nih.govrsc.org The resulting structure retains the stereochemical information from the starting amino acid, and the reactive bromomethyl handle serves as a point for further chemical elaboration. This functionality allows for the coupling of additional amino acid residues or other molecular fragments, leading to the construction of dipeptide mimics and more complex peptidomimetic structures. nih.govrsc.orgelectronicsandbooks.com The availability of 5-bromomethyl oxazoles from amino alcohol precursors facilitates the synthesis of a diverse range of these valuable compounds. electronicsandbooks.com

Applications in Drug Discovery and Development

The oxazole moiety is a privileged structure in drug discovery, found in numerous compounds with antibacterial, antiviral, and anticancer properties. nih.gov this compound serves as a versatile scaffold in this field, providing a robust core that can be systematically modified to generate libraries of potential drug candidates. The high reactivity of the bromomethyl group towards nucleophilic substitution allows for the introduction of a wide variety of functional groups, which is crucial for exploring structure-activity relationships (SAR).

The utility of the oxazole core is exemplified by the development of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov Although a more complex fused system, this work highlights the value of the oxazole ring in designing kinase inhibitors that interact with ATP-binding sites. nih.gov By using this compound as a starting point, medicinal chemists can synthesize novel derivatives to target a range of biological targets, leveraging the oxazole's favorable metabolic stability and its ability to participate in crucial binding interactions. nih.gov

Catalytic Transformations

Catalytic methods offer efficient and selective routes to complex molecules. This compound is central to several important catalytic transformations, either as a product of a catalytic reaction or as a substrate for further functionalization.

Gold catalysis has emerged as a powerful tool for forming carbon-heteroatom bonds and constructing heterocyclic systems. A significant application is the one-pot, gold(III)-catalyzed synthesis of 5-bromomethyl oxazoles directly from propargylic amides derived from amino acids. nih.govrsc.org This transformation proceeds efficiently, providing a direct route to these valuable, chiral building blocks.

More broadly, gold catalysts are used to generate 2,5-disubstituted oxazoles through the intermolecular oxidation of terminal alkynes. organic-chemistry.org This process involves the formation of a highly reactive α-oxo gold carbene intermediate, which then undergoes a [2+2+1] annulation with a nitrile. organic-chemistry.orgnih.gov While not always producing a bromomethyl substituent directly, this methodology underscores the power of gold catalysis in assembling the 2,5-disubstituted oxazole core, which is the fundamental structure of this compound.

Table 1: Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles

| Catalyst | Reactants | Product Type | Key Feature | Reference |

| Au(III) | Amino acid-derived propargylic amides | 5-Bromomethyl oxazoles | One-pot synthesis of chiral building blocks | nih.gov, rsc.org |

| BrettPhosAuNTf₂ | Terminal alkyne, Nitrile, Oxidant | 2,5-Disubstituted oxazoles | [2+2+1] annulation via α-oxo gold carbene | organic-chemistry.org |

| JohnPhosAuCl/AgOTf | Alkynyl triazenes, 1,2,4-Dioxazoles | Fully-substituted oxazoles | Regioselective [3+2] cycloaddition | rsc.org |

Copper catalysis provides an alternative and complementary approach to the synthesis of the oxazole ring. An efficient method for preparing 2,5-disubstituted oxazoles involves the copper(II)-catalyzed oxidative cyclization of enamides. nih.gov This reaction proceeds at room temperature using a copper(II) bromide catalyst in conjunction with an oxidant like potassium persulfate (K₂S₂O₈). nih.gov The methodology is tolerant of a wide range of substituents on the enamide, including aryl, heteroaryl, and alkyl groups, affording the corresponding oxazole products in moderate to high yields. nih.gov Other research has also highlighted copper-catalyzed methods for producing 2,4,5-trisubstituted oxazoles from β-diketones and arylamides, further demonstrating the versatility of copper in synthesizing highly functionalized oxazole systems. ijpsonline.comrsc.org

Green Chemistry Applications

The principles of green chemistry encourage the development of more environmentally benign synthetic methods. The use of alternative solvents, such as ionic liquids, is a key strategy in this endeavor.

Ionic liquids (ILs) have gained attention as "green" solvents due to their low vapor pressure, high thermal stability, and potential for recyclability. Research has shown that the synthesis of oxazoles can be effectively carried out in these media. One prominent example is the one-pot van Leusen oxazole synthesis, which combines an aldehyde, tosylmethyl isocyanide (TosMIC), and an aliphatic halide to produce a 5-substituted oxazole. ijpsonline.comresearchgate.net

A study by Wu et al. demonstrated that this reaction proceeds with high yield in the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br). ijpsonline.comresearchgate.net A significant advantage of this system is the ability to recycle and reuse the ionic liquid up to six times without a discernible loss in product yield, making the process more sustainable and cost-effective. ijpsonline.comresearchgate.net This approach provides a greener alternative for the synthesis of the core structure of this compound and related derivatives. nih.gov

Eco-friendly Synthetic Strategies for Isoxazoles

The pursuit of green chemistry has revolutionized the synthesis of heterocyclic compounds, with a strong emphasis on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. mdpi.compreprints.org In this context, functionalized molecules like 5-(bromomethyl)isoxazole (B1312588) and its derivatives serve as crucial building blocks for constructing pharmacologically important molecules through sustainable methods. researchgate.net These strategies often employ alternative energy sources like microwave and ultrasound, utilize water as a solvent, and leverage multicomponent reactions (MCRs) to enhance efficiency and atom economy. mdpi.compreprints.orgresearchgate.net

Recent advancements have highlighted several green approaches where the isoxazole (B147169) scaffold is assembled or further elaborated under eco-friendly conditions. These methods stand in contrast to traditional syntheses that may require harsh conditions, toxic reagents, and lengthy reaction times. preprints.org

Key eco-friendly strategies for synthesizing isoxazole derivatives include:

Microwave-Assisted Synthesis: This technique significantly accelerates reaction rates, leading to higher yields in shorter times compared to conventional heating. rsc.orgnih.gov An efficient synthesis of 3-substituted bis-isoxazole ethers has been developed using microwave irradiation in a catalyst-free 1,3-dipolar cycloaddition. This method is noted for its operational simplicity and enhanced regioselectivity. nih.gov

Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound irradiation provides mechanical energy to initiate and accelerate chemical reactions. preprints.org It has been used for the one-pot, three-component synthesis of isoxazolines and in the formation of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones using a recoverable solid catalyst in water. researchgate.net Sonochemistry offers benefits such as reduced reaction times, milder conditions, and improved yields. preprints.org

Multicomponent Reactions (MCRs) in Green Solvents: MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. A multi-component reaction to synthesize 3-phenyl-5-(bromomethyl)isoxazole analogues has been reported using a DMF/water mixture as the solvent under mild, metal-free conditions. researchgate.net The use of water as a solvent is a cornerstone of green chemistry, and it has been successfully employed in the synthesis of various isoxazol-5(4H)-one derivatives at room temperature. mdpi.comresearchgate.net

Use of Green Catalysts and Solvents: The development of biodegradable and reusable catalysts is a key area of green synthesis. Amine-functionalized cellulose (B213188) has been used as a catalyst for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature. mdpi.com Similarly, ionic liquids have been employed as recyclable solvents for the van Leusen synthesis of oxazoles, offering high yields and the ability to reuse the solvent multiple times without significant loss of activity. ijpsonline.comnih.gov

The following table summarizes various eco-friendly synthetic strategies for preparing isoxazole derivatives, highlighting the green principles they embody.

| Synthetic Strategy | Key Reactants/Building Blocks | Green Aspect(s) | Yield (%) | Reference |

| Microwave-Assisted 1,3-Dipolar Cycloaddition | 3-Substituted phenyl-5-((prop-2-yn-1-yloxy))methyl)isoxazoles, (Z)-2-chloro-N-hydroxynicotinimidoyl chloride | Microwave irradiation, Catalyst-free, THF/water solvent | 31-92% | nih.gov |

| Ultrasound-Assisted Cyclocondensation | Hydroxylamine hydrochloride, Ethyl acetoacetate, Benzaldehyde derivatives | Ultrasound irradiation, Water solvent, Recoverable solid catalyst | 87-96% | researchgate.net |

| Aqueous Multicomponent Reaction | Aldoximes, Propargyl bromide, N-Chlorosuccinimide (NCS) | Water as solvent, Metal-free, Mild conditions | Good to Excellent | researchgate.net |

| Cellulose-Catalyzed MCR | Hydroxylamine hydrochloride, Aldehydes, β-Keto esters | Biodegradable catalyst, Water solvent, Room temperature | Good to High | mdpi.com |

These examples demonstrate a clear trend towards the adoption of sustainable practices in the synthesis of complex isoxazoles. The use of pre-functionalized building blocks like 5-(bromomethyl)isoxazole within these green frameworks is a powerful strategy for accessing novel and medicinally relevant chemical entities while adhering to the principles of environmental stewardship.

Mechanistic Studies and Reaction Pathway Elucidation

Elucidation of Reaction Mechanisms in Synthesis

The formation of the oxazole (B20620) ring can be achieved through various synthetic strategies, each with a distinct reaction mechanism. The elucidation of these pathways provides fundamental insights into the chemical transformations involved.

One of the most versatile methods for preparing 5-substituted oxazoles is the Van Leusen oxazole synthesis . mdpi.comnih.gov This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govijpsonline.com The mechanism is understood to proceed through a multi-step sequence. mdpi.comnih.gov It begins with the deprotonation of the active methylene (B1212753) group of TosMIC by the base. ijpsonline.com The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization occurs, where the alkoxide attacks the isocyanide carbon, forming a five-membered ring intermediate known as an oxazoline (B21484). mdpi.comnih.govijpsonline.com The final step is the base-promoted elimination of p-toluenesulfinic acid (TosH), which drives the aromatization of the ring to yield the 5-substituted oxazole. mdpi.comnih.gov This [3+2] cycloaddition reaction is a powerful tool for constructing the oxazole core. mdpi.comnih.gov

Another classical approach is the Robinson-Gabriel synthesis , which involves the cyclodehydration of α-acylamino ketones. ijpsonline.compharmaguideline.com The mechanism commences with the protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic. The enol form of the ketone then attacks this activated amide, leading to a cyclized intermediate. Subsequent dehydration, often facilitated by strong acids like sulfuric acid or polyphosphoric acid, results in the formation of the aromatic oxazole ring. ijpsonline.com

The Bredereck reaction provides a pathway to oxazoles by reacting α-haloketones with amides. ijpsonline.comijpsonline.com This method is an efficient and clean process for synthesizing substituted oxazoles. ijpsonline.com The mechanism involves the initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to furnish the oxazole product.

For the specific synthesis of halogenated oxazoles, methods involving direct regiocontrolled lithiation followed by reaction with an electrophilic bromine source have been developed. researchgate.net This approach allows for the precise placement of a bromine atom on the oxazole ring. researchgate.net

Spectroscopic and Analytical Techniques for Intermediate Characterization

The identification of transient species and intermediates is paramount to confirming a proposed reaction mechanism. A suite of spectroscopic and analytical techniques is employed for this purpose. The oxazoline intermediate in the Van Leusen synthesis is a key example of a characterizable species on the reaction pathway. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are invaluable tools for tracking the progress of a reaction. By taking spectra at different time points, chemists can observe the disappearance of starting material signals and the appearance of new signals corresponding to intermediates and the final product. For instance, the formation of an oxazoline intermediate would be evidenced by characteristic shifts for the protons and carbons in the newly formed heterocyclic ring. vensel.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups present in the reacting molecules. vensel.orgresearchgate.net In oxazole synthesis, the disappearance of the carbonyl (C=O) stretch from an aldehyde or ketone starting material and the hydroxyl (O-H) stretch from an intermediate, coupled with the appearance of C=N and C-O-C stretches characteristic of the oxazole ring, can provide evidence for the proposed transformation.

Mass Spectrometry (MS) : MS is crucial for determining the molecular weight of intermediates and products. vensel.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a transient species, helping to confirm its identity. By coupling techniques like gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (GC-MS or LC-MS), individual components of a complex reaction mixture can be separated and identified.

Single-Crystal X-ray Diffraction : For intermediates that are stable enough to be isolated and crystallized, single-crystal X-ray diffraction provides unambiguous structural information. vensel.org This technique maps the precise three-dimensional arrangement of atoms, offering definitive proof of the structure of an intermediate and confirming its stereochemistry. vensel.org

Theoretical Calculations and Computational Chemistry Approaches

In conjunction with experimental studies, theoretical calculations and computational chemistry have become indispensable for elucidating reaction mechanisms. mdpi.com These methods provide detailed insights into reaction pathways, transition state structures, and the energetics of a reaction that are often difficult or impossible to observe experimentally.

Density Functional Theory (DFT) : DFT is a widely used computational method to model chemical reactions. Researchers can use DFT to calculate the geometric structures of reactants, intermediates, transition states, and products. By mapping the potential energy surface, the reaction pathway can be visualized, and activation energies for each step can be determined. This allows for the theoretical validation of a proposed mechanism by identifying the most energetically favorable route. Such calculations can explain the observed regioselectivity in reactions, such as why a particular position on a ring is more reactive. acs.org

Ab Initio Calculations : These methods, based on first principles of quantum mechanics, are also employed to study reaction mechanisms. acs.org For example, calculations can be used to investigate the pericyclic versus pseudopericyclic nature of electrocyclizations in related heterocyclic systems, providing deep mechanistic understanding. acs.org

Computational approaches can also predict various chemical properties, such as the proton acidities at different positions on the oxazole ring, which helps in understanding its reactivity. e-bookshelf.de By modeling the interaction of reactants and catalysts, computational chemistry aids in the design of more efficient synthetic routes and the prediction of reaction outcomes. These theoretical investigations, when aligned with experimental results, provide a comprehensive picture of the reaction mechanism. researchgate.netdntb.gov.ua

Future Research Directions and Unexplored Potential

Development of Novel and More Efficient Synthetic Routes

The synthesis of 5-substituted oxazoles, including 5-(Bromomethyl)oxazole, has traditionally been accomplished through methods like the Van Leusen oxazole (B20620) synthesis. nih.gov This reaction, which involves treating aldehydes with tosylmethyl isocyanide (TosMIC), is valued for its efficiency. nih.govsmolecule.com However, the future of synthesizing this key intermediate lies in developing routes that offer higher efficiency, scalability, and improved safety profiles.

One promising avenue is the refinement of flow chemistry processes. A three-step continuous flow synthesis has been noted for producing 2-(bromomethyl)oxazoles, suggesting that similar methodologies could be adapted for the 5-substituted isomer. ijpsonline.com This approach offers benefits such as reduced reaction times, improved safety, and easier scalability. ijpsonline.com Another area of development is the ultrasound-promoted desulfonylation of 5-substituted 4-tosyloxazoles, which provides a pathway to 5-monosubstituted oxazoles and could be optimized for the synthesis of this compound. rsc.org Additionally, direct synthesis from carboxylic acids using triflylpyridinium reagents represents a modern, efficient method for creating 4,5-disubstituted oxazoles, which could be adapted for this specific compound. nih.gov

| Synthetic Route | Key Reagents/Conditions | Advantages |

| Van Leusen Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC), Base | Well-established, Good yields for 5-substituted oxazoles nih.gov |

| Continuous Flow Synthesis | Vinyl azides, Bromoacetyl bromide | Safer, Efficient, Scalable, Reduced waste ijpsonline.com |

| Ultrasound-Promoted Desulfonylation | 5-substituted 4-tosyloxazoles, Ultrasound | Alternative route to 5-monosubstituted oxazoles rsc.org |

| Direct from Carboxylic Acids | Carboxylic acid, Isocyanoacetates, DMAP-Tf | High efficiency, Broad substrate scope nih.gov |

Exploration of New Reactivity Modes and Transformations

The primary reactivity of this compound is centered on the electrophilic bromomethyl group, which readily undergoes nucleophilic substitution reactions with amines, alkoxides, and other nucleophiles to create a diverse range of derivatives. smolecule.com This functionality is key to its role as a scaffold in medicinal chemistry. smolecule.com

Future research should aim to explore reactivity beyond simple substitution. The oxazole ring itself offers opportunities for novel transformations. For instance, directed lithiation at the C-2 or C-5 positions using strong bases can be followed by quenching with electrophiles to introduce new functional groups. firsthope.co.in Furthermore, the oxazole ring can participate as a diene in Diels-Alder type cycloaddition reactions, particularly with electron-deficient dienophiles, leading to the formation of complex polycyclic structures. pharmaguideline.com

The development of cross-coupling reactions represents another significant frontier. Following an initial Van Leusen synthesis, sequential coupling reactions like Suzuki, Heck, and Sonogashira could be employed to further functionalize the oxazole core, creating highly complex molecules that are otherwise difficult to access. nih.gov

| Reactivity Mode | Description | Potential Products |

| Nucleophilic Substitution | Displacement of the bromide by various nucleophiles. smolecule.com | Ethers, amines, thioethers, etc. |

| Directed Lithiation | Deprotonation at C-2 or C-5 followed by reaction with an electrophile. firsthope.co.in | C-2 or C-5 functionalized oxazoles. |

| Cycloaddition Reactions | [4+2] Diels-Alder type reactions where the oxazole acts as a diene. pharmaguideline.com | Pyridine or furan (B31954) derivatives after rearrangement. |

| Cross-Coupling Reactions | Sequential Suzuki, Heck, or Sonogashira reactions post-synthesis. nih.gov | Highly substituted, complex oxazole derivatives. |

Expansion of Applications in Drug Discovery and Materials Science

The oxazole motif is a privileged structure in medicinal chemistry, found in numerous bioactive molecules and approved drugs exhibiting a wide range of therapeutic effects, including anti-inflammatory, antibacterial, and anticancer properties. nih.govnih.govnih.gov Derivatives of this compound are promising candidates for drug discovery due to the compound's utility as a versatile scaffold. smolecule.com For example, it can be used to synthesize compounds like 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines, which have shown good activity against ESKAPE pathogens. nih.gov Future work will likely focus on synthesizing libraries of derivatives for screening against a wider array of biological targets, including protein kinases and receptors implicated in various diseases. nih.gov The inherent ability of the oxazole ring to participate in non-covalent interactions makes it an ideal core for designing targeted therapeutic agents. nih.gov

In materials science, the potential of this compound is largely untapped. The functionalization of the oxazole core with groups like alkynes can lead to the development of molecular machines, such as nanorotors. chemrxiv.org The reactive bromomethyl handle allows for the straightforward incorporation of the oxazole unit onto polymer backbones or surfaces, potentially creating materials with unique electronic, optical, or recognition properties. Research into these areas could lead to the development of novel sensors, organic electronics, or specialized coatings.

| Area | Potential Application | Research Focus |

| Drug Discovery | Anti-inflammatory, Analgesic, Antibacterial, Anticancer agents smolecule.comnih.govresearchgate.net | Synthesis of compound libraries for high-throughput screening; Structure-activity relationship (SAR) studies. |

| Materials Science | Molecular machines (e.g., nanorotors), Functional polymers, Sensors chemrxiv.org | Incorporation into polymers; Synthesis of functionalized ethynyl (B1212043) oxazoles; Study of photophysical properties. |

Sustainable and Green Chemical Approaches for Synthesis and Derivatization

The principles of green chemistry are increasingly integral to modern synthetic strategies. For this compound and its derivatives, future research will emphasize the adoption of more environmentally benign methods. The Van Leusen synthesis is already considered relatively green, but further improvements are possible. smolecule.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times with reduced solvent usage. nih.govacs.org Microwave-assisted Van Leusen reactions using greener solvents like isopropanol (B130326) have been shown to be highly efficient for producing 5-substituted oxazoles. acs.orgacs.org The use of ionic liquids as reusable reaction media also presents a sustainable alternative to traditional volatile organic solvents. ijpsonline.com Furthermore, developing catalytic, atom-economical reactions for both the synthesis of the oxazole ring and its subsequent derivatization will be a key goal. This includes exploring biocatalytic methods or employing earth-abundant metal catalysts to minimize waste and environmental impact. acs.org

| Green Approach | Description | Advantages |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate the reaction. nih.govacs.org | Reduced reaction times, higher yields, less energy consumption. |

| Green Solvents | Replacing traditional solvents with options like water, ethanol, or ionic liquids. ijpsonline.comacs.org | Reduced toxicity and environmental impact; potential for solvent recycling. |

| Continuous Flow Synthesis | Performing reactions in a continuously flowing stream rather than a batch. ijpsonline.com | Enhanced safety, better process control, reduced waste. |

| Ultrasound-Mediated Synthesis | Using ultrasonic irradiation to enhance reaction rates. nih.gov | Increased reaction rates and yields, energy conservation. |

常见问题

Q. What are the optimal synthetic routes for 5-(Bromomethyl)oxazole, and how can purity be maximized?

The van Leusen oxazole synthesis is a robust method, involving reaction of aldehydes with TosMIC and potassium carbonate in methanol under reflux (70°C, 3 hours). Post-reaction purification includes solvent removal via rotary evaporation, extraction with methyl tert-butyl ether, and washing with NaCl solution to isolate the product . For brominated derivatives like this compound, careful stoichiometric control of brominating agents (e.g., NBS or Br₂) and inert atmospheres are critical to avoid over-bromination. HRMS (EI, 70 eV) and elemental analysis (C, H, N) should confirm molecular identity and purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- HRMS : Provides accurate molecular weight confirmation (e.g., [M⁺] peaks). For example, C₇H₅BrNO has a theoretical molecular weight of 198.02; deviations >0.005% suggest impurities .

- IR Spectroscopy : Key peaks include C-Br stretches (550–650 cm⁻¹) and oxazole ring vibrations (1600–1500 cm⁻¹ for C=N/C-O) .

- ¹H/¹³C NMR : The bromomethyl group (-CH₂Br) appears as a singlet at ~4.3 ppm (¹H) and 30–35 ppm (¹³C), while the oxazole ring protons resonate at 7.5–8.5 ppm .

Q. What safety protocols are critical when handling this compound?

Use impervious gloves (nitrile or neoprene), tightly sealed goggles, and fume hoods to avoid skin/eye contact. Brominated compounds may release HBr vapors upon decomposition; respiratory protection (NIOSH-approved masks) is required in high-concentration environments. Contaminated clothing must be removed immediately, and waste should be neutralized with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can contradictions in elemental analysis data for brominated oxazoles be resolved?

Discrepancies between calculated and experimental values (e.g., C 73.20% vs. 73.00% in C₁₈H₁₇NO₃) may arise from residual solvents or incomplete bromination. Combustion analysis coupled with TGA (thermogravimetric analysis) can identify non-volatile impurities. For volatile residues, GC-MS or NMR solvent suppression techniques are recommended .

Q. What strategies enable regioselective functionalization of this compound via C–H activation?

Palladium-catalyzed C–H arylation (e.g., with 4-bromofluorobenzene) allows direct substitution at the oxazole C5 position. Optimized conditions include Pd(OAc)₂ (5 mol%), bulky phosphine ligands (e.g., butyldi(1-adamantyl)phosphine), and PivOH as an additive in DMA at 110°C, achieving ~51% yield. Computational studies (DFT) of molecular electrostatic potentials can predict reactive sites .

Q. How does this compound serve as a precursor in pharmaceutical intermediates?

The bromomethyl group acts as a versatile handle for Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, coupling with arylboronic acids generates 2,4,5-trisubstituted oxazoles, which are scaffolds for kinase inhibitors or luminescent materials. In cancer research, derivatives like 5-(4-fluorophenyl)oxazole show antiproliferative activity via tubulin binding .

Methodological Considerations

Q. What purification challenges arise during large-scale synthesis of this compound?

Column chromatography (silica gel, hexane/EtOAc) is effective for lab-scale purification, but scalability issues include solvent waste and low throughput. Recrystallization from ethanol/water mixtures (3:1 v/v) improves yield and purity for gram-scale batches. Monitor for dimerization byproducts (e.g., bis-oxazoles) via LC-MS .

Q. How can computational tools aid in designing this compound derivatives?

Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., EGFR kinase). QSAR models using Hammett σ constants for substituents on the oxazole ring correlate electronic effects with bioactivity. MEP (molecular electrostatic potential) maps guide halogen-bonding strategies in cocrystal engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。